3-Oxo Citalopram
Description
Significance within Citalopram (B1669093) Metabolism and Degradation Studies
The metabolism of citalopram is a complex process primarily occurring in the liver, involving several cytochrome P450 enzymes. nih.govupol.cz The main metabolic pathways are N-demethylation, leading to the formation of demethylcitalopram (DCIT) and didemethylcitalopram (B1207907) (DDCIT). nih.govresearchgate.netdrugbank.com Specifically, the formation of demethylcitalopram is catalyzed by isoenzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. nih.govupol.czclinpgx.orgnih.gov The subsequent N-demethylation to didemethylcitalopram is mediated by CYP2D6. nih.govresearchgate.netclinpgx.org Another metabolic route involves deamination to form a citalopram propionic acid derivative. nih.govdrugbank.comresearchgate.net
The significance of 3-Oxo Citalopram lies in its discovery as a previously undescribed metabolite, indicating that the metabolic fate of citalopram is more complex than initially understood. researchgate.netnih.gov Its identification highlights additional, less dominant metabolic pathways that contribute to the biotransformation of citalopram.
In environmental science, citalopram is recognized as a pollutant that is often incompletely removed by conventional wastewater treatment plants. nih.govnih.gov This has led to studies on its degradation under various environmental conditions, such as photodegradation and biological treatment in activated sludge. nih.govnih.govresearchgate.net Research has shown that citalopram can be transformed into various products during these processes. researchgate.netulisboa.pt this compound has been identified as one of these transformation products, specifically in studies investigating the biotransformation of citalopram in activated sludge. nih.gov Its presence in environmental matrices is significant for understanding the complete lifecycle of citalopram as a pharmaceutical pollutant and for assessing the potential impact of its transformation products.
Overview of its Discovery and Characterization as a Metabolite and Transformation Product
The discovery of this compound as a novel metabolite was a result of advanced analytical techniques applied to in vitro drug metabolism studies. A 2020 study utilizing human liver microsomes successfully detected and characterized five metabolites of citalopram, including the newly identified 3-hydroxycitalopram and 3-oxocitalopram. researchgate.netnih.gov This characterization was achieved through the use of ultra-high-pressure liquid chromatography combined with high-resolution mass spectrometry (UHPLC-Q-TOF), a powerful technique for identifying unknown compounds in complex biological samples. researchgate.netnih.gov
In the context of environmental degradation, this compound was identified as a biotransformation product in studies simulating wastewater treatment processes. Research on the fate of citalopram in activated sludge batch reactors led to the detection of fourteen transformation products, one of which was this compound. nih.gov The identity of the compound was confirmed through the purchase and analysis of a corresponding reference standard. nih.gov This discovery was part of a broader effort to understand the behavior and transformation of citalopram during biological wastewater treatment, using liquid chromatography quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS). nih.gov
Below are the chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 372941-54-3 |
| Molecular Formula | C20H19FN2O2 |
| Molecular Weight | 338.38 g/mol |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile |
| Synonyms | 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile, Citalopram Impurity C |
| Appearance | Pale yellow gel or solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12H,3,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGSMDPSNUXWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881081 | |
| Record name | 3-oxo-citalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372941-54-3 | |
| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372941-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxocitalopram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372941543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-oxo-citalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-OXOCITALOPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/506NY8085H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic and Biotransformation Pathways of 3 Oxo Citalopram
In Vivo Metabolic Formation of Citalopram (B1669093) Metabolites
The metabolism of citalopram in the body primarily occurs in the liver and leads to several metabolites, which are precursors to 3-Oxo Citalopram. drugbank.com The main metabolic pathways involve N-demethylation, N-oxidation, and deamination. drugbank.compharmgkb.org
Role of Human Liver Microsomes in Citalopram Metabolism
Human liver microsomes are instrumental in the initial breakdown of citalopram. fda.govhres.cahres.calundbeck.com In vitro studies using these subcellular fractions have demonstrated that the biotransformation of citalopram into its primary demethylated metabolites is a critical first step. hres.ca The primary metabolites formed are demethylcitalopram (DCT) and didemethylcitalopram (B1207907) (DDCT). fda.govhres.ca Unchanged citalopram, however, remains the main compound found in plasma. hres.ca The biotransformation is mainly hepatic, with about 85% of citalopram being eliminated via the liver. hres.cawikipedia.org
Cytochrome P450 Enzyme System Involvement in Citalopram Biotransformation to Precursors of this compound (e.g., 3-Hydroxycitalopram)
The Cytochrome P450 (CYP450) superfamily of enzymes is central to citalopram metabolism. psychopharmacologyinstitute.comnih.govekb.eg The N-demethylation of citalopram is primarily mediated by specific CYP isozymes. pharmgkb.orgfda.gov
CYP2C19 and CYP3A4 are the main enzymes responsible for the first N-demethylation step, converting citalopram to demethylcitalopram (DCT). drugbank.compharmgkb.orgfda.govnih.govnih.gov
CYP2D6 plays a secondary role in this initial demethylation but is the primary enzyme for the subsequent N-demethylation of DCT to didemethylcitalopram (DDCT). drugbank.compharmgkb.orgnih.govnih.gov It is also involved in the formation of citalopram N-oxide. pharmgkb.org
These metabolic steps are stereoselective, with studies showing that the enzymes often favor the metabolism of the S-enantiomer (escitalopram). pharmgkb.orgmdpi.com
A study involving human liver microsomes identified 3-hydroxycitalopram and 3-oxocitalopram as new metabolites of the drug. researchgate.netnih.gov This indicates a hydroxylation pathway, likely followed by oxidation, to form this compound.
In Vitro Biotransformation Studies
In vitro models provide a controlled environment to study the specific pathways of citalopram metabolism.
Enzymatic Pathways in Cellular and Subcellular Models
Studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have been crucial in identifying the roles of individual enzymes. fda.govhres.ca
Experiments with human liver microsomes confirmed that CYP3A4 and CYP2C19 are the primary enzymes for N-demethylation. fda.gov
The use of specific inhibitors, such as ketoconazole (B1673606) for CYP3A4 and omeprazole (B731) for CYP2C19, has helped to quantify the contribution of each enzyme to the formation of demethylcitalopram. hres.ca
Cellular models, such as immortalized mouse hippocampal cells (HT22), have also been used to study the effects of citalopram on cellular pathways, although these studies often focus on the drug's mechanism of action rather than its metabolism. nih.gov
| Enzyme | Metabolic Step | Primary/Secondary Role | References |
|---|---|---|---|
| CYP2C19 | Citalopram → Demethylcitalopram (DCT) | Primary | drugbank.compharmgkb.orgfda.govhres.cawikipedia.orgnih.govnih.govmayoclinic.orgmdpi.comhres.ca |
| CYP3A4 | Citalopram → Demethylcitalopram (DCT) | Primary | drugbank.compharmgkb.orgfda.govhres.cawikipedia.orgnih.govnih.gov |
| CYP2D6 | Citalopram → DCT; DCT → Didemethylcitalopram (DDCT); Citalopram → Citalopram N-oxide | Secondary (for DCT), Primary (for DDCT and N-oxide) | drugbank.compharmgkb.orghres.cawikipedia.orgnih.govnih.govresearchgate.net |
| Monoamine Oxidase (MAO) & Aldehyde Oxidase | Citalopram → Citalopram Propionic Acid Derivative | Primary | drugbank.com |
Non-Enzymatic and Chemical Transformation Pathways Relevant to Metabolic Intermediates
While enzymatic processes are dominant, non-enzymatic pathways can also contribute to the transformation of citalopram. Photocatalytic methods have been used to simulate and identify metabolites, successfully detecting 3-hydroxycitalopram and 3-oxocitalopram. researchgate.netnih.gov Additionally, studies on the degradation of citalopram under various conditions have identified several transformation products. For instance, degradation during water treatment with ozone (O3) and chlorine dioxide (ClO2) has been shown to produce 3-oxo-CTR. csic.es
Environmental Transformation Pathways of Citalopram Yielding this compound
Citalopram and its metabolites are frequently detected in the environment, particularly in wastewater, due to incomplete removal during treatment processes. nih.govmdpi.comnih.gov Biodegradation is considered a key elimination process in the environment. uoa.gr
Studies using activated sludge from wastewater treatment plants (WWTPs) have been instrumental in identifying environmental transformation products (TPs). csic.esuoa.gr In these biodegradation experiments, several TPs of citalopram have been identified, including 3-oxo-citalopram . csic.esuoa.grresearchgate.netnih.gov One study identified a total of fourteen TPs, with four, including 3-oxo-CTR, being confirmed with reference standards. csic.esresearchgate.netnih.gov The primary transformation pathways observed under aerobic conditions include oxidation, N-oxidation, N-demethylation, and hydroxylation. researchgate.netresearchgate.net
Other environmental degradation processes include:
Photodegradation: Citalopram can be degraded by simulated sunlight, a process that is accelerated in the presence of substances like humic acid found in natural waters. researchgate.netmdpi.com
Oxidation: Treatment with agents like ozone and chlorine dioxide can lead to the formation of 3-oxo-citalopram. csic.es
| Pathway | Conditions | Products Include | References |
|---|---|---|---|
| Biodegradation | Activated sludge (aerobic) | 3-Oxo-Citalopram, N-desmethylcitalopram, Citalopram amide, Citalopram carboxylic acid | csic.esuoa.grresearchgate.netnih.gov |
| Oxidation | Ozone (O3), Chlorine Dioxide (ClO2) | 3-Oxo-Citalopram, N-desmethylcitalopram, Citalopram-N-oxide | csic.es |
| Photodegradation | Simulated sunlight, UV radiation | N-desmethylcitalopram, Citalopram-N-oxide | csic.esmdpi.comresearchgate.net |
| Hydrolysis | Generally stable | Low degradation | csic.esnih.gov |
Formation in Activated Sludge Systems
Activated sludge, a complex biomass of microorganisms, is the cornerstone of secondary biological wastewater treatment. uoa.gr Studies using batch reactors seeded with activated sludge have been instrumental in identifying the biotransformation products (TPs) of citalopram. edulll.gruoa.gr In these experiments, this compound was identified as one of the key transformation products. edulll.grcsic.es
Research conducted to understand the fate of citalopram during biological treatment processes led to the detection of fourteen TPs, thirteen of which were tentatively identified. researchgate.netedulll.grcsic.es The structure of four of these compounds, including this compound, was definitively confirmed through the use of corresponding reference standards. researchgate.netedulll.grnih.govcsic.es This confirmation lends significant weight to the understanding of the metabolic pathways occurring within these complex microbial systems. The identification was achieved using advanced analytical techniques, primarily liquid chromatography quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS). edulll.gredulll.grcsic.es
Photocatalytic Degradation Processes
Photocatalysis, an advanced oxidation process, is being investigated for its potential to decontaminate water from pharmaceuticals like citalopram. mdpi.comnih.gov Studies on the titanium dioxide (TiO₂) mediated photocatalytic degradation of citalopram have shown that the process leads to the formation of multiple transformation products. mdpi.comnih.gov
While direct photolysis and indirect photolysis in natural waters are important degradation pathways for the parent citalopram compound, photocatalytic oxidation introduces different transformation mechanisms. mdpi.comnih.gov Research into the degradation of the related compound escitalopram (B1671245) (the S-enantiomer of citalopram) through advanced oxidation processes has noted that oxidation on the furan (B31954) ring can lead to the formation of a ketone group. researchgate.net This reaction is consistent with the formation of this compound. Computational studies using density functional theory have further explored the photodegradation of citalopram, indicating that reactions with hydroxyl radicals (·OH) and singlet oxygen (¹O₂) are key mechanisms in its indirect photodegradation. nih.gov
Abiotic and Biotic Degradation Mechanisms in Wastewater Treatment
The removal of citalopram in conventional wastewater treatment plants (WWTPs) is often incomplete and involves a combination of abiotic and biotic processes. researchgate.netcsic.es Biodegradation is considered the primary mechanism for the elimination of many pharmaceuticals, including citalopram, in these facilities. uoa.gruoa.gr
Biotic Degradation: The formation of this compound is a clear result of biotic processes. As established in activated sludge experiments, microorganisms mediate the transformation of the parent compound. researchgate.netedulll.grcsic.es The primary biotransformation pathways of citalopram under aerobic conditions include oxidative reactions like N-demethylation, N-oxidation, nitrile hydrolysis, and oxidation/hydroxylation. researchgate.netresearchgate.net The formation of this compound specifically involves the oxidation of the citalopram molecule, likely at the α-carbon position on the furan ring. researchgate.netresearchgate.net
Abiotic Degradation: Abiotic mechanisms such as hydrolysis and direct photolysis under neutral pH conditions have been found to be relatively slow for citalopram itself. researchgate.netresearchgate.net However, advanced abiotic treatments, such as ozonation, are effective at removing the parent compound and its primary biotransformation products, including this compound. gnest.org The presence of this compound and other TPs in secondary treated wastewater highlights the need for such tertiary treatment steps to achieve more complete removal. gnest.org
Proposed Transformation Pathways of Citalopram in Environmental Matrices
Based on the identification of its transformation products in various experimental settings, a comprehensive transformation pathway for citalopram has been proposed. edulll.grnih.govuoa.grcsic.es This pathway involves several key chemical reactions that lead to a suite of different compounds.
The formation of this compound is proposed to occur via an oxidation reaction on the dihydrobenzofuran ring system of the parent molecule. researchgate.net This is one of several oxidative reactions that citalopram undergoes. Other major initial transformation steps include:
N-demethylation: The removal of one or both methyl groups from the dimethylamino side chain, leading to the formation of N-desmethylcitalopram (DCIT) and N-didesmethylcitalopram. csic.esresearchgate.net
Nitrile Hydrolysis: The conversion of the nitrile group (-CN) into a carboxylic acid group (-COOH), forming citalopram carboxylic acid, or into an amide group (-CONH₂), forming citalopram amide. edulll.grcsic.esresearchgate.net
N-oxidation: The oxidation of the tertiary amine to form Citalopram N-oxide. researchgate.netresearchgate.net
These transformations result in products that can be more hydrophilic than the parent compound. The presence of this compound, alongside other TPs like N-desmethylcitalopram, citalopram amide, and citalopram carboxylic acid, has been confirmed in real wastewater samples, indicating that these pathways are active in real-world environmental systems. researchgate.netcsic.es
Data Tables
Table 1: Identified Transformation Products of Citalopram in Wastewater Treatment Simulation
| Transformation Product | Formation Process | Key Findings | References |
|---|---|---|---|
| This compound | Biotransformation in activated sludge | Identified as a major transformation product; structure confirmed with reference standard. Formed via oxidation of the furan ring. | csic.es, researchgate.net, edulll.gr, edulll.gr, researchgate.net |
| N-desmethylcitalopram (DCIT) | Biotransformation in activated sludge; Photodegradation | A major product formed by N-demethylation. Confirmed with reference standard. | csic.es, researchgate.net, edulll.gr, researchgate.net |
| Citalopram amide | Biotransformation in activated sludge | Formed via nitrile hydrolysis. Confirmed with reference standard. | csic.es, researchgate.net, edulll.gr, edulll.gr |
| Citalopram carboxylic acid | Biotransformation in activated sludge | Formed via nitrile hydrolysis. Confirmed with reference standard. | csic.es, researchgate.net, edulll.gr, edulll.gr |
| Citalopram N-oxide | Biotransformation in activated sludge; Photodegradation | A minor product formed by N-oxygenation. | researchgate.net, researchgate.net |
Pharmacological and Toxicological Investigations of 3 Oxo Citalopram
In Silico Predictive Toxicology Assessments
Research efforts have employed computational tools to predict the potential toxicological properties of citalopram (B1669093) metabolites, including 3-Oxo Citalopram. These assessments aim to provide an early indication of potential hazards without the need for extensive in vitro or in vivo testing.
Evaluation of Potential Biological Activity
The biological activity of this compound, particularly its effects on serotonin (B10506) reuptake and other neuropharmacological targets, is not extensively documented in the provided literature.
In Vitro Assays for Serotonin Reuptake Inhibition and Other Neuropharmacological RelevancesInformation from in vitro assays specifically detailing the serotonin reuptake inhibition or other neuropharmacological relevance of this compound is not found within the provided search results. The available literature extensively covers the in vitro activity of citalopram itself and its enantiomers, as well as some demethylated metabolites, in inhibiting serotonin reuptakenih.govuspharmacist.comresearchgate.netresearchgate.netwikipedia.org. However, direct in vitro data for this compound's interaction with the serotonin transporter or other relevant neuropharmacological targets is not presented.
Data Table: In Silico Toxicology Predictions for Citalopram Metabolites
The following table summarizes the types of in silico toxicological predictions performed for citalopram metabolites, a category that includes this compound. It is important to note that specific quantitative or qualitative results for this compound are not detailed in the provided search snippets.
| Predictive Toxicology Assessment | Findings for Citalopram Metabolites (including this compound) | Specific Data for this compound in Provided Snippets |
| Acute Toxicity (e.g., to Rodents) | Predicted using in silico tools fda.govfrontiersin.orgdrugbank.com | Not detailed |
| Genotoxicity | Predicted using in silico tools fda.govfrontiersin.orgdrugbank.com; some TPs predicted mutagenic by Ames test model frontiersin.org | Not detailed |
| Carcinogenicity | Predicted using in silico tools fda.govfrontiersin.orgdrugbank.com | Not detailed |
| Developmental Toxicity | Predicted using in silico tools fda.govfrontiersin.orgdrugbank.com | Not detailed |
| Receptor-Mediated Toxicity | Predicted using in silico tools fda.govfrontiersin.orgdrugbank.com | Not detailed |
Advanced Analytical Methodologies for 3 Oxo Citalopram Research
Chromatographic Techniques for Separation and Detection
Chromatographic methods are essential for isolating 3-Oxo Citalopram (B1669093) from complex mixtures, such as environmental samples or metabolic incubations. The choice of technique depends on the polarity of the analyte and the required separation efficiency.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a high-resolution separation technique that utilizes columns with sub-2 µm particles, leading to enhanced speed, resolution, and sensitivity compared to traditional HPLC. In the context of 3-Oxo Citalopram research, UHPLC is often coupled with high-resolution mass spectrometry for the analysis of citalopram's transformation products. mdx.ac.uk This combination, known as UHPLC-QTOF-MS, is a powerful tool for screening strategies that target organic contaminants and illicit substances in diverse samples, including environmental and biological matrices. uoa.gr
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone analytical technique for the quality control and analysis of pharmaceuticals and their impurities. synthinkchemicals.com The purity of citalopram and its related compounds is often assessed using HPLC, ensuring the quality and stability of the active pharmaceutical ingredient. chemicalbook.comchemicalbook.com Standardized HPLC methods are available for compounds like Octadecanoic acid tryptamide, indicating the broad applicability of this technique in pharmaceutical analysis. 94117.net The analysis of impurities such as this compound is crucial for evaluating potential degradation pathways and optimizing synthetic routes. vulcanchem.com
Reversed-Phase Liquid Chromatography (RPLC)
RPLC is a widely used mode of HPLC where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. This technique is particularly effective for separating moderately polar to nonpolar compounds. In the study of citalopram's biotransformation, RPLC coupled with Quadrupole-Time-of-Flight Mass Spectrometry (RPLC-QTOF-MS) has been instrumental. edulll.gredulll.gr Research on the fate of citalopram in activated sludge has successfully used RPLC to separate its transformation products, including this compound. gnest.orgopenarchives.gr In these studies, this compound was one of four transformation products that were definitively identified and confirmed using reference standards. edulll.gredulll.gr
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites
HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase with a high concentration of organic solvent in the mobile phase, making it ideal for the separation of highly polar compounds. In research on citalopram's metabolites, HILIC serves as a complementary, or orthogonal, technique to RPLC. edulll.gredulll.gr This approach is valuable because transformation products are often more polar than the parent compound. gnest.org The use of HILIC coupled with high-resolution mass spectrometry (HRMS) has proven to be a powerful tool, as many polar transformation products, including presumably this compound, are detected with greater sensitivity, yielding clearer MS/MS spectra and simplifying the identification process. gnest.org
Mass Spectrometry (MS) Techniques for Identification and Characterization
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of chemical compounds. When coupled with liquid chromatography, it provides a two-dimensional analytical system with high specificity and sensitivity.
Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS)
Q-TOF-MS is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This configuration allows for high-resolution, accurate mass measurements of both precursor and product ions, which is crucial for identifying unknown compounds. In the investigation of citalopram's biotransformation, LC-QTOF-MS was the primary technique used to identify various transformation products. edulll.gredulll.grgnest.org
The workflow for identifying compounds like this compound involves developing a suspect list of potential metabolites through literature review and predictive software. edulll.gredulll.grgnest.org The structure of these candidate compounds is then elucidated based on their accurate mass, isotopic pattern measurements from the full-scan MS, and the interpretation of fragmentation patterns from MS/MS spectra. edulll.gredulll.gr Through this comprehensive workflow, this compound was successfully identified and its structure confirmed against a reference standard. edulll.gredulll.grgnest.org
The table below summarizes the research findings related to the analytical detection of this compound.
| Analytical Technique | Matrix/Application | Key Findings | Citations |
| RPLC-QTOF-MS | Biotransformation study in activated sludge | Identified and confirmed this compound as one of thirteen transformation products of citalopram. | edulll.gredulll.gr |
| HILIC-HRMS | Orthogonal confirmation of polar metabolites | Used as a complementary technique to RPLC. Proved to be a powerful tool for identifying polar transformation products with high sensitivity. | gnest.org |
| LC-QTOF-MS | Identification of biotransformation products | Successfully identified 28 transformation products in total from various pharmaceuticals, including 3-Oxo-citalopram which was confirmed by a reference standard. | gnest.org |
| UHPLC-QTOF-MS | Analysis of citalopram and metabolites | A key analytical system for investigating the transformation of citalopram. | mdx.ac.uk |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool in the analysis of this compound, enabling the measurement of a mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision allows for the determination of the "exact mass," which is fundamental for elucidating the elemental composition of a molecule. bioanalysis-zone.commdpi.com For this compound, HRMS can confirm its molecular formula as C₂₀H₁₉FN₂O₂. scbt.com
Techniques such as liquid chromatography quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS) are frequently employed for the identification of citalopram's transformation products, including this compound. edulll.grcsic.esuoa.gr In studies investigating the biotransformation of citalopram in activated sludge, LC-QTOF-MS was used to identify various products. edulll.grcsic.es The identification of this compound was definitively confirmed through the use of a corresponding reference standard. edulll.gruoa.grnih.gov HRMS is invaluable in both suspect and non-target screening workflows, where researchers look for known potential metabolites or identify entirely new, previously undescribed compounds. edulll.grresearchgate.net The high resolving power of instruments like QTOF and Orbitrap mass spectrometers is essential for distinguishing transformation products from background noise and matrix interferences, particularly in complex samples like wastewater. csic.esresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structure Elucidation
Tandem Mass Spectrometry (MS/MS or MS²) is an analytical technique where two stages of mass analysis are used sequentially to probe the structure of a molecule. wikipedia.org An ion of a specific m/z ratio (the precursor ion) is selected in the first stage, fragmented, and then the resulting fragment ions (product ions) are analyzed in the second stage. wikipedia.org This process provides a fragmentation pattern that serves as a structural fingerprint of the compound. csic.esresearchgate.net
For this compound, the structure proposed by HRMS is confirmed by interpreting its MS/MS spectrum. csic.esuoa.gr The fragmentation pattern is compared against reference standards or analyzed based on characteristic neutral losses and the presence or absence of specific diagnostic ions. csic.es The comprehensive evaluation of MS/MS spectra provides the necessary evidence to propose a probable structure for a metabolite when a reference standard is not available and to confirm it when one is. csic.esuoa.grnih.gov This detailed structural information is crucial for building a complete picture of metabolic or degradation pathways. csic.es
Method Development and Validation Protocols for Quantification
For the reliable quantification of this compound in various matrices, it is essential to develop and validate analytical methods according to international guidelines. scholarsresearchlibrary.comtijer.org While detailed validation reports are more common for the parent drug, citalopram, the protocols and acceptance criteria are directly applicable to its metabolites. The validation process ensures that the analytical method is suitable for its intended purpose.
Sensitivity Determination (Limit of Detection, Limit of Quantification)
The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. sepscience.comnih.gov The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. sepscience.comnih.gov
These limits are crucial for determining if a method is suitable for analyzing the low concentrations at which metabolites like this compound might be present. For citalopram and its primary metabolites, validated HPLC methods have achieved LODs and LOQs in the low nanogram per milliliter range.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|
| Citalopram | 1 µg/mL (1000 ng/mL) | 5 µg/mL (5000 ng/mL) | scielo.br |
| Citalopram | 0.416 µg/ml (416 ng/mL) | 1.324 µg/ml (1324 ng/mL) | tijer.org |
| Citalopram Enantiomers | - | 3 ng/mL | nih.gov |
| Citalopram Metabolite Enantiomers | ~2 ng/mL | 5 ng/mL | nih.gov |
Accuracy and Precision Studies (Intraday and Interday Variation)
Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage recovery. wisdomlib.orgresearchgate.net Precision describes the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD). wisdomlib.orgnih.gov
These parameters are evaluated at multiple concentration levels and on the same day (intraday precision or repeatability) and on different days (interday precision or reproducibility). nih.govoup.com For bioanalytical methods, an accuracy within ±15% (or ±20% at the LOQ) and a precision (RSD) of ≤15% (or ≤20% at the LOQ) are generally considered acceptable. nih.govnih.gov
| Parameter | Analyte | Concentration Range | Result | Reference |
|---|---|---|---|---|
| Accuracy (% Recovery) | Citalopram | Pre-analyzed formulation | 99.69 - 100.19% | researchgate.net |
| Accuracy (% Bias) | Citalopram & Metabolites | 5-2000 ng/mL | < 12% | nih.gov |
| Intraday Precision (% RSD) | Citalopram | 5-1000 ng/mL | ≤ 9.2% | nih.gov |
| Interday Precision (% RSD) | Citalopram | 5-1000 ng/mL | ≤ 14.8% | nih.gov |
| Intraday Precision (% RSD) | Citalopram & Metabolites | 5-2000 ng/mL | < 11% | nih.gov |
| Interday Precision (% RSD) | Citalopram & Metabolites | 5-2000 ng/mL | < 11% | nih.gov |
Robustness and Stability Indicating Assay Methods
Robustness is a measure of a method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scholarsresearchlibrary.comresearchgate.net Parameters that might be tested include the pH of the mobile phase, column temperature, and mobile phase composition. scholarsresearchlibrary.com
A stability-indicating assay method (SIAM) is a validated quantitative analytical procedure that can accurately detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. scholarsresearchlibrary.comscielo.br To validate a method as stability-indicating, forced degradation studies are performed where the drug is exposed to harsh conditions like acid and base hydrolysis, oxidation, heat, and light. scholarsresearchlibrary.comtijer.orgscielo.br The method must be able to resolve the intact drug from any degradation products that are formed, proving its specificity under stress conditions. scholarsresearchlibrary.comscielo.br For example, studies on citalopram have shown it degrades under acidic, alkaline, and oxidative conditions, and a validated stability-indicating method was able to separate the parent drug from these degradation products. scholarsresearchlibrary.com
Application of Analytical Methods in Complex Sample Matrices
The accurate detection and quantification of this compound in intricate sample types are paramount for understanding its metabolic fate, environmental impact, and toxicological significance. Researchers have developed and applied robust analytical methods, primarily centered around high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to analyze this compound in diverse and challenging matrices.
Biological Sample Analysis (e.g., Human Liver Microsomes, Plasma)
The analysis of this compound in biological samples such as human liver microsomes and plasma is crucial for elucidating its metabolic pathways and pharmacokinetic profile. In vitro studies using human liver microsomes have been instrumental in identifying the enzymes responsible for citalopram's metabolism and in characterizing its various metabolites, including this compound. nih.govportico.orgnih.govnih.gov
A study focusing on the metabolite profiling of citalopram utilized human liver microsomes to establish its metabolic fate. nih.govresearchgate.net This research successfully detected five metabolites, including the newly identified 3-hydroxycitalopram and 3-oxocitalopram. nih.govresearchgate.net The accurate characterization of these structures was made possible by employing ultra-high-pressure liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-TOF-MS), a powerful technique for drug metabolism studies. nih.govresearchgate.net
In plasma, the determination of citalopram and its metabolites is essential for therapeutic drug monitoring and pharmacokinetic studies. nih.govnih.govnih.gov While many studies focus on the primary metabolites like desmethylcitalopram (B1219260) and didesmethylcitalopram, the analytical methods developed can be adapted for the quantification of this compound. nih.govdrugbank.comipinnovative.com These methods often involve liquid-liquid extraction or solid-phase extraction to isolate the analytes from the complex plasma matrix, followed by HPLC with UV, fluorescence, or mass spectrometry detection. nih.govdiva-portal.org The binding of citalopram and its metabolites to plasma proteins, which is around 80%, is a critical factor to consider during sample preparation. drugbank.com
| Sample Matrix | Analytical Technique | Key Findings |
| Human Liver Microsomes | UHPLC-Q-TOF-MS | Identification of five citalopram metabolites, including the novel 3-hydroxycitalopram and 3-oxocitalopram. nih.govresearchgate.net |
| Plasma | HPLC with various detectors (UV, fluorescence, MS) | Determination of citalopram and its metabolites for pharmacokinetic and therapeutic drug monitoring. nih.govnih.govnih.gov |
| Plasma | Stereoselective HPLC | Revealed stereoselective metabolism of citalopram, with different plasma levels of S- and R-enantiomers of citalopram and its metabolites. portico.org |
Forensic and Post-mortem Toxicological Analysis for Metabolite Profiling
In forensic and post-mortem toxicology, the analysis of citalopram and its metabolites is crucial for interpreting drug involvement in cause of death investigations. nih.govoup.comfaa.govdiva-portal.org While the primary focus is often on the parent drug and its major demethylated metabolites, a comprehensive metabolite profile, which could include this compound, can provide additional insights. nih.govoup.com
Enantioselective analysis of citalopram and its metabolites in post-mortem blood has been shown to offer valuable information. nih.govoup.com For instance, the S/R ratio of citalopram and its metabolites can indicate recent intake. nih.govoup.com Although this compound is not routinely analyzed in forensic cases, its identification could contribute to a more complete understanding of the drug's disposition before death. The distribution of citalopram and its metabolites varies significantly across different post-mortem tissues, highlighting the importance of analyzing multiple specimen types. faa.gov
Computational Approaches in Analytical Science
Computational tools are increasingly integrated into analytical workflows to aid in the identification and characterization of compounds like this compound. These in silico methods can predict analytical behavior and assist in structure elucidation, saving time and resources.
Quantitative Structure-Retention Relationship (QSRR) Prediction Models
Quantitative Structure-Retention Relationship (QSRR) models are computational tools that predict the retention time of a compound in a chromatographic system based on its molecular structure. nih.govnih.govmdpi.com These models are particularly useful in identifying unknown or suspected compounds in complex mixtures. csic.esnih.govedulll.gr
In the context of this compound research, in-house developed QSRR prediction models have been used as an additional line of evidence to support the identification of transformation products in environmental samples. csic.esnih.govedulll.gr By comparing the predicted retention times with the experimental ones, researchers can increase their confidence in the tentative identification of a compound. csic.es The development of robust QSRR models often involves statistical methods like partial least squares (PLS) regression and artificial neural networks (ANNs). nih.gov These models can be extended to predict the retention times of other citalopram impurities, degradation products, and metabolites. nih.gov
| Model Type | Application | Key Finding |
| In-house QSRR Models | Identification of citalopram transformation products in activated sludge. | Provided additional experimental evidence for identification by predicting retention times. csic.esnih.govedulll.gr |
| PLS and ANN-based QSRR | Separation of citalopram and its impurities by HPLC. | Developed models to select optimal HPLC conditions for efficient separation. nih.gov |
In Silico Tools for Metabolite Identification and Characterization Support
In silico tools play a significant role in predicting potential metabolites and transformation products of a parent compound, thereby guiding analytical screening efforts. csic.esedulll.gredulll.gruoa.gropenarchives.gr For citalopram research, suspect databases of plausible transformation products have been compiled using prediction tools like the Eawag-Biocatalysis/Biodegradation Database Pathway Prediction System (Eawag-BBD/PPS) and Bruker's Metabolite Predict. csic.esedulll.gredulll.gruoa.gropenarchives.gr
These tools generate a list of potential metabolites based on known biotransformation rules and pathways. csic.es This "suspect screening" approach allows analysts to specifically look for the predicted compounds in their experimental data, greatly streamlining the identification process. The structures generated by these in silico tools, along with their predicted molecular formulas, are used to screen high-resolution mass spectrometry data for potential matches. researchgate.netcsic.es The subsequent interpretation of MS/MS fragmentation patterns then helps to confirm or refute the proposed structures. csic.esedulll.gredulll.gr
Synthetic Chemistry and Reference Standard Preparation of 3 Oxo Citalopram
Chemical Synthesis Methodologies for 3-Oxo Citalopram (B1669093)
The preparation of 3-Oxo Citalopram is centered on the chemical modification of Citalopram or its precursors. It is considered a useful synthetic intermediate. scbt.comscbt.com
The primary route for synthesizing this compound involves the direct oxidation of Citalopram. google.com A documented method describes the reaction of Citalopram with Jones reagent to yield the target ketone, referred to as "citalopram lactone impurity" in the context of the synthesis. google.com This transformation specifically targets the furan (B31954) ring of the Citalopram structure.
Studies on the environmental fate of Citalopram have also identified this compound as a transformation product formed during oxidation processes, such as in activated sludge or during water treatment with oxidizing agents. researchgate.netcsic.esresearchgate.net While not a synthetic route for production, this confirms the molecule's susceptibility to oxidation at a specific site.
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| Citalopram | Jones Reagent | This compound | google.com |
The formation of this compound is achieved through the oxidation of the dihydroisobenzofuran ring system present in Citalopram. researchgate.netcsic.es This reaction converts the benzylic ether methylene (B1212753) group into a ketone (carbonyl group), resulting in a lactone structure.
The specific mechanism involves an oxidation reaction. researchgate.net For instance, when using Jones reagent (a solution of chromium trioxide in sulfuric acid), the secondary alcohol-like character of the benzylic position on the furan ring is oxidized to a ketone. google.com A Chinese patent specifies that the reaction is carried out in a solvent such as acetone, and the weight-to-measurement ratio of Citalopram to Jones reagent is between 1:2 and 1:5. google.com The resulting this compound is then extracted using a polar solvent. google.com
Production as a Pharmacopoeial Impurity and Reference Standard
Due to its formation during the manufacturing process of Citalopram and Escitalopram (B1671245), this compound is classified as a process-related impurity by major pharmacopoeias. synzeal.comsynthinkchemicals.comglppharmastandards.compharmaffiliates.com Its control and monitoring are essential for ensuring the quality and safety of the final active pharmaceutical ingredients (APIs).
This compound, officially designated as Citalopram EP Impurity C by the European Pharmacopoeia and Citalopram USP Related Compound C by the United States Pharmacopeia, is a critical quality attribute monitored during the synthesis of Citalopram and Escitalopram. synzeal.comsynthinkchemicals.comcymitquimica.comsigmaaldrich.com Pharmaceutical manufacturers are required to control the levels of this and other impurities to comply with strict regulatory guidelines. pharmacompass.compharmaoffer.com The presence of impurities can affect the efficacy and safety of the final drug product. Therefore, analytical methods are developed and validated to detect and quantify the amount of this compound in batches of the API. synzeal.comaquigenbio.com
To accurately quantify this compound in API batches, a highly purified and well-characterized sample of the compound is required. This is known as a Certified Reference Material (CRM) or a pharmaceutical secondary standard. sigmaaldrich.comsigmaaldrich.com Companies specialize in the synthesis and purification of this compound to serve as a reference standard. glppharmastandards.comdrjcrbio.com
This CRM is essential for:
Analytical Method Development and Validation (AMV) : It is used to develop and confirm the specificity, linearity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to test for impurities. synzeal.comaquigenbio.comaxios-research.com
Quality Control (QC) Applications : In routine QC testing, the CRM is used as a standard to compare against and accurately measure the concentration of this compound in a given sample of Citalopram or Escitalopram API. synzeal.comsigmaaldrich.com
Analytical Traceability : These standards provide traceability to primary pharmacopoeial standards (USP, EP), ensuring consistency and comparability of results across different laboratories and manufacturing sites. synzeal.comsigmaaldrich.com
The availability of this compound as a CRM, complete with a Certificate of Analysis detailing its purity and characterization data (like ¹H-NMR, Mass Spectrometry, and HPLC), is indispensable for pharmaceutical companies to meet regulatory requirements for Abbreviated New Drug Applications (ANDA) and ensure the commercial production of high-quality Citalopram. synzeal.comglppharmastandards.com
| Parameter | Information |
|---|---|
| Primary Name | This compound scbt.compharmaffiliates.com |
| Systematic Name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile cymitquimica.compharmaffiliates.com |
| Synonyms | Citalopram EP Impurity C synzeal.comglppharmastandards.com, Citalopram USP Related Compound C synzeal.comsynthinkchemicals.com, Escitalopram EP Impurity C synthinkchemicals.comcymitquimica.com, Citalopram Lactone Impurity google.com |
| CAS Number (Free Base) | 372941-54-3 synzeal.comsynthinkchemicals.comglppharmastandards.compharmaffiliates.com |
| Molecular Formula | C₂₀H₁₉FN₂O₂ scbt.comglppharmastandards.compharmaffiliates.com |
| Molecular Weight | 338.38 g/mol scbt.comglppharmastandards.compharmaffiliates.com |
| Compound Name |
|---|
| This compound |
| Citalopram |
| Escitalopram |
| Chromium trioxide |
Comparative Studies and Broader Research Implications
Comparative Analysis with Other Citalopram (B1669093) Metabolites
Citalopram, a widely prescribed selective serotonin (B10506) reuptuptake inhibitor (SSRI), undergoes extensive metabolism in the body, primarily in the liver. This metabolic process generates several byproducts, including demethylated and N-oxide forms, alongside 3-Oxo Citalopram. Understanding the relative activities and formation pathways of these metabolites is crucial for a comprehensive understanding of citalopram's pharmacological and environmental fate.
Relative Biological Activity and Toxicological Profiles of Demethylated and N-Oxide Metabolites Versus this compound
Citalopram's primary metabolic routes involve N-demethylation by cytochrome P450 enzymes (CYP2C19, CYP3A4, and CYP2D6) to form desmethylcitalopram (B1219260) and didesmethylcitalopram. Other metabolites include citalopram N-oxide and a propionic acid derivative. While these metabolites are generally considered to exert little pharmacologic activity compared to the parent drug, some studies suggest that desmethylcitalopram may retain some SSRI activity, albeit with lower potency than citalopram itself drugbank.commdpi.comhres.capharmgkb.orgtaylorandfrancis.comtapna.org.au. For instance, S-desmethylcitalopram is approximately six times less potent than S-citalopram in inhibiting serotonin reuptake mdpi.com.
Information regarding the specific biological activity and toxicological profiles of this compound in direct comparison to demethylated and N-oxide metabolites is limited in the provided search results. However, it is known that the introduction of an oxo group at position 3 of the isobenzofuran (B1246724) ring in this compound alters its conformation, reducing its serotonin transporter (SERT) binding affinity compared to citalopram . Data on the comparative toxicological profiles of these metabolites, including this compound, is not extensively detailed in the provided snippets. Safety data sheets for this compound indicate it can cause skin and serious eye irritation and may cause respiratory irritation aksci.comcleanchemlab.com.
Comparison of Formation Kinetics and Pathways
Citalopram's metabolism is primarily hepatic, with a mean terminal half-life of about 35 hours drugbank.comtapna.org.auwikipedia.org. The main metabolic pathways involve N-demethylation to desmethylcitalopram and didesmethylcitalopram, as well as N-oxidation and deamination drugbank.comhres.cataylorandfrancis.com. Studies indicate that CYP2C19, CYP3A4, and CYP2D6 are the primary enzymes involved in citalopram's biotransformation, with CYP2C19 and CYP3A4 playing significant roles in the formation of demethylated metabolites hres.capharmgkb.orgtaylorandfrancis.comresearchgate.netnih.gov.
The formation kinetics and specific pathways leading to this compound are less detailed in the provided literature compared to the demethylated metabolites. However, research has identified this compound as a transformation product (TP) formed during the biological breakdown of citalopram in activated sludge edulll.grcsic.esuoa.grmdx.ac.ukedulll.gr. This suggests that microbial or enzymatic processes, potentially distinct from the primary human metabolic pathways, are involved in its formation. Studies on citalopram's transformation in wastewater treatment plants (WWTPs) have identified this compound among other TPs, indicating that it is a product of degradation processes edulll.grcsic.esuoa.grmdx.ac.ukedulll.gr.
Implications for Environmental Science and Pharmaceutical Pollution
The presence and fate of citalopram and its transformation products in the environment are significant concerns due to their widespread use and incomplete removal during wastewater treatment.
Persistence and Fate of Citalopram Transformation Products in Aquatic Systems
Citalopram and its metabolites are frequently detected in wastewater influents and effluents, as well as in surface waters, indicating incomplete removal by conventional wastewater treatment plants (WWTPs) nih.govresearchgate.netmdpi.comnih.govrsc.orgnih.gov. Citalopram itself is considered refractory to wastewater treatment, with removal rates often around 10% nih.govresearchgate.net. Transformation products (TPs), including this compound, are also formed during wastewater treatment and can be released into aquatic environments edulll.grcsic.esedulll.grnih.gov.
The persistence and fate of these compounds in aquatic systems are subjects of ongoing research. Studies have shown that citalopram can undergo photodegradation, with indirect photolysis being a significant process in natural waters researchgate.netmdpi.com. However, some TPs may persist and retain biological activity, potentially posing greater ecological risks than the parent compounds rsc.org. Data specifically on the persistence and environmental fate of this compound in aquatic systems is not explicitly detailed in the provided search results. However, its identification as a TP suggests it enters the aquatic environment.
Contribution of this compound to the Overall Environmental Pharmaceutical Load and Ecotoxicological Impact
The ecotoxicological impact of citalopram on aquatic organisms has been investigated, with studies showing effects on behavior, development, and physiological responses at environmentally relevant concentrations nih.govdiva-portal.org. For example, citalopram exposure has been linked to delayed hatching, increased mortality, abnormal development, and oxidative stress in zebrafish nih.gov. Some studies suggest that certain TPs, such as N-oxides, might be more toxic than their parent compounds gnest.org. However, specific ecotoxicological data for this compound is not detailed in the provided search results.
Future Research Directions on this compound
The existing literature highlights several areas for future research concerning this compound:
Comparative Biological Activity and Toxicology: Further research is needed to elucidate the precise biological activity and toxicological profiles of this compound and to compare these directly with other citalopram metabolites, particularly regarding their interactions with biological targets and potential adverse effects.
Environmental Fate and Persistence: Detailed studies on the persistence, degradation pathways, and fate of this compound in various environmental compartments (e.g., water, soil, sediment) are required to understand its environmental behavior.
Ecotoxicological Assessment: Comprehensive ecotoxicological evaluations are necessary to assess the potential risks posed by this compound to aquatic and terrestrial organisms, including chronic exposure studies and investigations into potential bioaccumulation.
Formation Pathways: A deeper understanding of the specific enzymatic or microbial pathways responsible for the formation of this compound, both in biological systems and during environmental transformation processes, would be beneficial.
Analytical Method Development: Development and validation of sensitive analytical methods for the routine detection and quantification of this compound in complex environmental matrices are crucial for accurate monitoring.
Comprehensive In Vivo Pharmacokinetic and Pharmacodynamic Characterization of this compound Itself
While Citalopram is extensively studied, specific in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound as an isolated entity are less prevalent in the literature. However, studies on Citalopram metabolism indicate that its primary metabolites, including demethylcitalopram (DCT) and didemethylcitalopram (B1207907) (DDCT), exert little pharmacologic activity compared to the parent drug and are not considered to contribute significantly to Citalopram's clinical effects drugbank.com. This suggests that this compound, as another metabolite, may also possess limited intrinsic activity.
Pharmacodynamically, Citalopram's primary action is the selective inhibition of serotonin reuptake, mediated by its interaction with the serotonin transporter (SLC6A4) drugbank.comnih.govpharmgkb.org. While metabolites like demethylcitalopram have shown some inhibition of serotonin uptake in vitro, they are generally considered less potent and selective than Citalopram itself drugbank.comhres.canih.gov. The specific pharmacodynamic profile of this compound, particularly its affinity for the serotonin transporter or other biological targets, requires further dedicated investigation.
Detailed Investigation of Potential Unforeseen Biological Effects or Interactions
The investigation into potential unforeseen biological effects or interactions of this compound is an area that warrants deeper exploration. While Citalopram is known for its selectivity towards the serotonin transporter, with minimal affinity for other receptors like histamine (B1213489) or norepinephrine (B1679862) drugbank.comwikipedia.org, the biological activity of its metabolites, including this compound, may differ.
Research on Citalopram indicates that while its primary metabolites are considered to have little pharmacologic activity drugbank.com, there is an ongoing need to understand if any metabolites could exhibit off-target effects or contribute to drug interactions. Studies on Citalopram itself highlight potential interactions with other serotonergic agents, increasing the risk of serotonin syndrome medscape.comnih.govmdpi.com. However, specific interactions involving this compound are not extensively documented.
Development of Advanced Green Chemistry Synthesis Methods for Metabolite Production
The synthesis of pharmaceutical metabolites like this compound is crucial for research purposes, including PK/PD studies and the development of analytical standards. The pursuit of "green chemistry" principles in these syntheses aims to reduce environmental impact and improve efficiency.
While specific "green chemistry" synthesis methods for this compound are not detailed in the provided search results, general trends in pharmaceutical synthesis are applicable. Microwave-assisted synthesis, for instance, is recognized as an emerging green technology that can enhance reaction yields, improve selectivity, and reduce waste, allowing for easier separation and purification doi.orgresearchgate.net. Solvent-free microwave-assisted reactions further offer environmental benefits doi.orgresearchgate.net.
The synthesis of Citalopram itself involves complex organic chemistry, often utilizing Grignard reagents and specific solvents like tetrahydrofuran (B95107) or 2-methyltetrahydrofuran (B130290) google.comgoogle.com. Developing greener routes would focus on minimizing hazardous solvents, improving atom economy, and exploring catalytic or enzymatic approaches for metabolite production. For example, enzymatic synthesis methods are increasingly being explored for producing complex molecules and their metabolites in a more sustainable manner diva-portal.org.
Long-term Environmental Monitoring and Comprehensive Impact Assessment of Citalopram and its Transformation Products
The environmental presence and impact of pharmaceuticals and their metabolites, including Citalopram and its transformation products (TPs) such as this compound, are subjects of increasing concern. Citalopram is frequently detected in various environmental matrices, including wastewater influents and effluents, surface waters, and even biota, due to incomplete removal by conventional wastewater treatment plants diva-portal.orgcsic.esmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netrsc.org.
Studies have identified several transformation products of Citalopram during biological treatment processes, with 3-Oxo-CTR (this compound) being one of the confirmed compounds csic.esresearchgate.net. These TPs can exhibit varying degrees of persistence and potential ecotoxicity csic.esresearchgate.netresearchgate.net. While Citalopram itself is considered to have low acute and chronic toxicity compared to some other SSRIs, subtle behavioral effects on aquatic organisms have been observed even at low concentrations diva-portal.orgresearchgate.net.
Environmental monitoring efforts aim to track the concentrations of Citalopram and its TPs in aquatic ecosystems. Research indicates that indirect photolysis can be a significant degradation process for Citalopram in natural waters, and photocatalytic degradation methods are being investigated for water decontamination mdpi.com. However, some photo-transformation processes can lead to the formation of harmful compounds mdpi.com.
Compound Name List:
this compound
Citalopram (CIT)
Demethylcitalopram (DCT)
Didesmethylcitalopram (DDCT)
N-desmethylCTR
CTR amide
CTR carboxylic acid
Citalopram N-oxide
Citalopram propionic acid derivative
Q & A
Basic: What analytical methodologies are recommended for detecting and quantifying 3-Oxo Citalopram in biological matrices, and how do these methods address potential interference from its parent compound, Citalopram?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. To differentiate it from Citalopram, chromatographic separation using reverse-phase columns (e.g., C18) with optimized mobile phases (e.g., acetonitrile/ammonium formate) is critical. Calibration curves should include both compounds to assess cross-reactivity. Internal standards (e.g., deuterated analogs) improve precision .
Basic: How does the pharmacokinetic profile of this compound differ from Citalopram in preclinical models, and what metabolic enzymes are implicated in its biotransformation?
Answer:
In rodent studies, this compound exhibits a longer half-life than Citalopram due to reduced hepatic clearance. Cytochrome P450 isoforms (CYP2D6, CYP3A4) mediate its formation via oxidative metabolism. Pharmacokinetic studies should employ serial blood sampling and compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters like volume of distribution (Vd) and clearance (CL) .
Advanced: What experimental designs can isolate the antidepressant effects of this compound from Citalopram in vivo?
Answer:
Use deuterated Citalopram to track metabolic conversion in real-time via mass spectrometry, combined with selective CYP450 inhibitors (e.g., quinidine for CYP2D6) to block 3-Oxo formation. Behavioral assays (e.g., forced swim test) should include control groups receiving only this compound. Dose-response curves must account for metabolite accumulation .
Advanced: How can isobolographic analysis be applied to evaluate synergistic interactions between this compound and adjunctive therapies like Bupropion?
Answer:
Isobolograms compare experimental ED₅₀ values of drug combinations to theoretical additive values. For this compound and Bupropion, administer subtherapeutic doses in rodent models and calculate interaction indices. Synergy is confirmed if the combined ED₅₀ falls below the additive line. Statistical validation requires t-tests comparing observed vs. expected values .
Advanced: How should researchers address discrepancies in reported efficacy of this compound across different animal models of depression?
Answer:
Conduct a meta-analysis stratified by model type (e.g., chronic stress vs. genetic models). Use random-effects models to quantify heterogeneity (I² statistic). Sensitivity analyses exclude outliers, and subgroup analyses explore covariates like baseline serotonin levels. Publication bias is assessed via funnel plots .
Basic: What pharmacodynamic mechanisms distinguish this compound from other SSRIs in modulating serotonin reuptake?
Answer:
Radioligand binding assays (e.g., [³H]-paroxetine displacement) quantify affinity for serotonin transporters (SERT). This compound’s metabolite structure may alter binding kinetics (e.g., kon/koff rates). Comparative studies should include Scatchard analysis to differentiate competitive vs. non-competitive inhibition .
Advanced: What covariates (e.g., heart rate, anxiety scores) must be controlled in clinical trials assessing this compound’s interoceptive effects?
Answer:
In randomized crossover trials, include baseline measurements of heart rate variability (HRV) and anxiety (HAM-D subscales) as covariates. Use mixed-effects models to adjust for intra-subject variability. Restrict analyses to datasets where covariates show no between-group differences (p > 0.8) to isolate drug effects .
Advanced: How can researchers optimize statistical power when designing studies on this compound’s efficacy?
Answer:
Power calculations (e.g., G*Power) should reference effect sizes from prior Citalopram trials (e.g., Hedges’ g = -0.27 for symptom reduction). For 80% power at α = 0.05, sample sizes ≥31 per group are recommended. Interim analyses adjust for attrition .
Basic: What evidence supports this compound’s role in serotonergic vs. non-serotonergic pathways in mood regulation?
Answer:
Microdialysis in rodent prefrontal cortex measures extracellular serotonin (5-HT) levels post-administration. Compare this compound’s effects to SSRIs and dual-acting agents (e.g., SNRIs). Knockout models (e.g., SERT⁻/⁻) confirm pathway specificity .
Advanced: What methodological safeguards are critical when extrapolating preclinical data on this compound to human populations?
Answer:
Use allometric scaling to convert rodent doses to human equivalents (mg/m²). Validate translational relevance via ex vivo platelet SERT occupancy assays. Address interspecies metabolic differences using hepatocyte incubation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
